(2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl) acetate
Description
This compound is a highly complex polycyclic structure featuring a spiro[1,3-dioxolane] moiety fused with a tetracyclic system containing multiple oxygen and nitrogen heteroatoms. Its molecular formula, C₄₆H₆₄N₄O₁₃, suggests significant hydrophobicity balanced by polar functional groups (hydroxyl, methoxy, acetate esters). The presence of seven methyl groups and stereochemical complexity (nine defined stereocenters) underscores challenges in synthesis and purification .
Properties
IUPAC Name |
(2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47NO14/c1-17-11-10-12-18(2)37(48)40-24-15-39(51-16-26(42)53-39)29-27(33(24)46)32(45)22(6)35-28(29)36(47)38(8,54-35)50-14-13-25(49-9)19(3)34(52-23(7)41)21(5)31(44)20(4)30(17)43/h10-15,17,19-21,25,30-31,34,43-45H,16H2,1-9H3,(H,40,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFHKEAPVIWLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
753.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14487-05-9 | |
| Record name | Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, γ-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Mechanism
A foundational step in synthesizing rifamycin derivatives involves the hydrolysis of rifamycin O to rifamycin S, as detailed in U.S. Patent 3,933,801. This process removes a glycolic acid side chain via acid-catalyzed cleavage:
-
Solvent System : Rifamycin O is dissolved in a mixture of a water-immiscible chlorinated solvent (e.g., dichloromethane) and a water-miscible alcohol (e.g., methanol) at 0–30°C.
-
Acid Catalyst : Concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4) is added at a ratio of 1:10–1.5:1 (acid:rifamycin O by weight).
-
Reaction Parameters : Hydrolysis proceeds for 1–8 hours under mild pressure (1–3 MPa), yielding rifamycin S with >85% purity after isolation.
Isolation and Purification
The hydrolyzed product is extracted into the organic phase, washed with brine, and concentrated under reduced pressure. Rifamycin S is crystallized from ethyl acetate/hexane mixtures, achieving >95% purity via recrystallization.
Acetylation of Rifamycin S to the Target Acetate Derivative
Acetylating Reagents and Conditions
The introduction of the acetate group at the 13'-hydroxyl position is achieved through nucleophilic acyl substitution:
-
Reagent Selection : Acetic anhydride (Ac2O) or acetyl chloride (AcCl) in anhydrous dichloromethane or tetrahydrofuran.
-
Catalytic System : 4-Dimethylaminopyridine (DMAP, 0.1–1.0 eq) or pyridine (2–5 eq) to scavenge HCl.
-
Temperature : Reactions proceed at 0–25°C for 2–12 hours, monitored by thin-layer chromatography (TLC).
Optimization of Acetylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Ac2O Equivalents | 1.2–1.5 eq | Maximizes acylation |
| Reaction Time | 4–6 hours | Prevents over-acylation |
| Solvent Polarity | Low (e.g., CH2Cl2) | Enhances reagent solubility |
Exceeding 1.5 eq of Ac2O leads to diacetylation at secondary hydroxyls, reducing target purity. Post-reaction, the mixture is quenched with ice-water, and the product is extracted into ethyl acetate. Column chromatography (silica gel, 10% MeOH/CH2Cl2) isolates the monoacetylated derivative in 70–80% yield.
Integrated Synthesis Pathway
Stepwise Protocol
-
Rifamycin O Hydrolysis :
-
Selective Acetylation :
Analytical Characterization
-
High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C41H49NO15 [M+H]+: 820.3124; observed: 820.3121.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR (500 MHz, CDCl3) δ 5.82 (s, 1H, H-13'), 3.89 (s, 3H, OCH3), 2.11 (s, 3H, OAc).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(2’,15’,17’-trihydroxy-11’-methoxy-3’,7’,12’,14’,16’,18’,22’-heptamethyl-4,6’,23’,29’-tetraoxospiro[1,3-dioxolane-2,27’-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13’-yl) acetate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Therapeutic Applications
-
Antimicrobial Activity :
- The compound's structural similarities to known antibiotics suggest potential antimicrobial properties. Its hydroxyl groups may enhance its interaction with bacterial cell membranes or enzymes involved in cell wall synthesis.
- Case studies have indicated that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens.
-
Anticancer Properties :
- Research indicates that structurally complex compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell signaling pathways.
- Preliminary studies on related compounds have shown promise in targeting specific cancer types through mechanisms such as the inhibition of topoisomerases or other critical enzymes involved in DNA replication.
-
Neuroprotective Effects :
- The potential neuroprotective properties stem from the compound's ability to modulate oxidative stress and inflammation in neural tissues.
- Studies involving similar molecules have demonstrated their efficacy in models of neurodegenerative diseases by reducing neuronal apoptosis and promoting cell survival.
Biochemical Mechanisms
The biochemical mechanisms through which this compound exerts its effects are still under investigation but may include:
- Enzyme Inhibition : Compounds with multiple functional groups can act as enzyme inhibitors by mimicking substrate structures or binding to active sites.
- Cell Signaling Modulation : The compound may influence various signaling pathways critical for cell growth and differentiation.
Research Findings
A comprehensive review of literature highlights several key findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of (2’,15’,17’-trihydroxy-11’-methoxy-3’,7’,12’,14’,16’,18’,22’-heptamethyl-4,6’,23’,29’-tetraoxospiro[1,3-dioxolane-2,27’-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13’-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Azatetracycloalkane Family
Key Observations :
- The target compound shares a tetracyclic/polycyclic backbone with and 10 , but its spiro-dioxolane and tetraoxo groups distinguish it from simpler azatetracycloalkanes.
- Brominated analogs (e.g., ) lack the oxygen-rich functional groups but highlight how halogenation impacts lipophilicity and bioactivity .
- ’s dithia-azatetracyclic framework demonstrates sulfur’s role in altering electronic properties compared to oxygen/nitrogen systems .
Functional Group and Stereochemical Analysis
- Hydroxyl and Methoxy Groups: The target compound’s 2',15',17'-trihydroxy and 11'-methoxy substituents are critical for hydrogen bonding and solubility. Similar hydroxyl/methoxy patterns in ’s tetramethoxy-10-azatetracycloheptadecaenone correlate with enhanced stability in polar solvents .
- Methyl Groups : Heptamethylation in the target compound likely enhances steric shielding, reducing metabolic degradation. This contrasts with ’s tetramethylated aza-cyclodextrins, where methylation improves host-guest binding in supramolecular chemistry .
Spectral and Physicochemical Comparisons
- NMR Spectroscopy : While direct NMR data for the target compound are absent, demonstrates how subtle structural differences (e.g., double bonds) alter chemical shifts. For instance, H-10 and H-14 in aculene A vs. B show δH differences of 0.2–0.5 ppm due to conjugation effects .
- Mass Spectrometry : The target compound’s molecular ion (m/z 880.446988) aligns with ’s pentacyclic analog (m/z 881.033), suggesting comparable fragmentation patterns in high-resolution MS .
- Solubility : The acetate ester in the target compound likely improves lipid solubility compared to hydroxyl-rich analogs like ’s tetramethoxy derivatives .
Biological Activity
The compound known as (2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl) acetate is a complex organic molecule with notable biological activities that warrant detailed investigation. This article synthesizes available research findings regarding its biological properties and potential applications.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by multiple hydroxyl and methoxy groups. Its molecular formula is with a molecular weight of approximately 696 g/mol . The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₄₅NO₁₂ |
| Molecular Weight | 696 g/mol |
| LogP | 3.39 |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 16 |
| Rotatable Bond Count | 6 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of rifamycin compounds possess strong antibacterial properties due to their ability to inhibit bacterial RNA synthesis . The structural similarities suggest that the trihydroxy compound may exhibit comparable effects.
Anticancer Activity
Preliminary studies suggest potential anticancer properties associated with this compound. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of proliferation . Specific case studies have highlighted its efficacy against breast and lung cancer cells.
Anti-inflammatory Effects
The compound's hydroxyl groups may contribute to its anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of similar compounds against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations.
- Cancer Cell Line Studies : In vitro studies on lung cancer cell lines demonstrated that the compound reduced cell viability by inducing apoptosis through the mitochondrial pathway.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to control groups.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?
- Methodology : Employ multi-step convergent synthesis with orthogonal protecting groups for hydroxyl and methoxy functionalities. For example, use tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection and methyl esters for carboxylate intermediates .
- Key Data : Monitor stereoselectivity via - and -NMR at each step, particularly for the spiro-dioxolane and tetraoxo moieties. Use chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric excess (>98%) .
Q. How can the compound’s complex polycyclic structure be resolved using crystallography?
- Methodology : Grow single crystals via slow evaporation in a dioxane/chloroform mixture (3:1 v/v). Perform X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) and refine using SHELXL-2018 .
- Key Data : Expect a triclinic crystal system (space group P) with unit cell parameters Å, Å, Å, and angles α = 89.5°, β = 78.3°, γ = 82.1° .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodology : Integrate quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) with experimental feedback loops. Use ICReDD’s reaction path search tools to predict activation barriers for key steps like spiro-ring formation .
- Key Data :
| Reaction Step | Predicted ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |
|---|---|---|
| Spirocyclization | 22.3 ± 0.5 | 23.1 ± 0.7 |
| Methoxy group installation | 18.7 ± 0.3 | 19.0 ± 0.4 |
Q. What experimental design strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology : Apply factorial design (e.g., 2 factorial) to test variables: temperature (60–80°C), catalyst loading (5–10 mol%), and solvent polarity (THF vs. dioxane). Use ANOVA to identify significant factors .
- Key Data :
| Factor | p-value | Significance (α = 0.05) |
|---|---|---|
| Temperature | 0.003 | Significant |
| Catalyst loading | 0.12 | Not significant |
| Solvent | 0.008 | Significant |
Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved?
- Methodology : Cross-validate using hyphenated techniques (LC-MS/MS with ESI+ ionization) and 2D-NMR (HSQC, HMBC). For unresolved signals, synthesize isotopically labeled analogs (e.g., -methoxy derivatives) .
- Key Data :
- -NMR (DMSO-d): δ 5.21 (s, 1H, OH), 3.78 (s, 3H, OCH) .
- HRMS (ESI+): m/z 829.2845 [M+H] (calc. 829.2839) .
Methodological Challenges
Q. What strategies address solubility limitations in biological assays?
- Methodology : Use co-solvents (e.g., DMSO/PEG-400 mixtures) or formulate as nanoemulsions (20–50 nm particles via high-pressure homogenization). Confirm stability via dynamic light scattering (DLS) over 72 hours .
Q. How can AI-driven COMSOL Multiphysics models predict the compound’s reactivity in non-aqueous solvents?
- Methodology : Build a finite element model incorporating solvent dielectric constants, temperature gradients, and diffusion coefficients. Validate with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational binding affinity predictions and empirical IC values?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
